6-iodo-2-methyl-3-phenylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-2-methyl-3-phenylquinazolin-4-one is a derivative of quinazolinone, a heterocyclic chemical compound. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The addition of iodine, methyl, and phenyl groups to the quinazolinone core can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-methyl-3-phenylquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.
Methylation and Phenylation: These steps can be carried out using methylating agents like methyl iodide and phenylating agents like phenylboronic acid in the presence of palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce various quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-iodo-2-methyl-3-phenylquinazolin-4-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the iodo, methyl, and phenyl groups.
6-Iodo-4(3H)-Quinazolinone: A derivative with only the iodo group.
2-Methyl-4(3H)-Quinazolinone: A derivative with only the methyl group.
3-Phenyl-4(3H)-Quinazolinone: A derivative with only the phenyl group.
Uniqueness
6-iodo-2-methyl-3-phenylquinazolin-4-one is unique due to the combination of the iodo, methyl, and phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Properties
CAS No. |
4449-71-2 |
---|---|
Molecular Formula |
C15H11IN2O |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
6-iodo-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
JANJEPMDLDHTLL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
4449-71-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.